molecular formula C9H7BrO4 B14724998 6-Bromo-1,3-benzodioxol-5-yl acetate CAS No. 5460-53-7

6-Bromo-1,3-benzodioxol-5-yl acetate

Cat. No.: B14724998
CAS No.: 5460-53-7
M. Wt: 259.05 g/mol
InChI Key: UKDCWLIQPVTVOD-UHFFFAOYSA-N
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Description

6-Bromo-1,3-benzodioxol-5-yl acetate: is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. The presence of a bromine atom at the 6th position and an acetate group at the 5th position makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1,3-benzodioxol-5-yl acetate typically involves the bromination of 1,3-benzodioxole followed by acetylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The brominated intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1,3-benzodioxol-5-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetate group can be oxidized to form carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 6-substituted benzodioxole derivatives.

    Oxidation: Formation of 6-bromo-1,3-benzodioxol-5-carboxylic acid.

    Reduction: Formation of 1,3-benzodioxole.

Scientific Research Applications

Chemistry: 6-Bromo-1,3-benzodioxol-5-yl acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules that may have potential therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,3-benzodioxol-5-yl acetate is not well-studied. its derivatives may interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition or receptor binding. The exact pathways would depend on the specific derivative and its intended application.

Comparison with Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxylic acid
  • Methyl 6-bromo-1,3-benzodioxole-5-carboxylate
  • 6-Bromo-1,3-benzodioxole-5-carboxamide

Uniqueness: 6-Bromo-1,3-benzodioxol-5-yl acetate is unique due to its specific functional groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of both a bromine atom and an acetate group allows for diverse chemical transformations and the synthesis of a wide range of derivatives.

Properties

CAS No.

5460-53-7

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl) acetate

InChI

InChI=1S/C9H7BrO4/c1-5(11)14-7-3-9-8(2-6(7)10)12-4-13-9/h2-3H,4H2,1H3

InChI Key

UKDCWLIQPVTVOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C(=C1)OCO2)Br

Origin of Product

United States

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